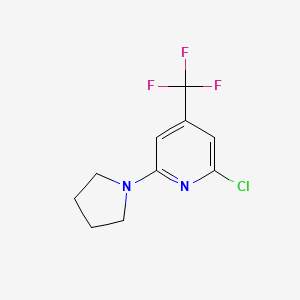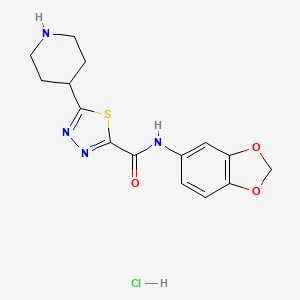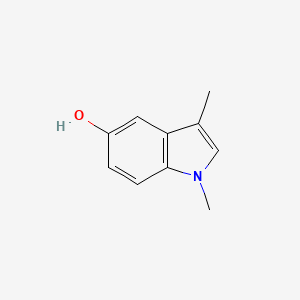
1,3-Dimethyl-1h-indol-5-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years. Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .
Molecular Structure Analysis
Research by Barakat et al. (2017) focused on the intermolecular interactions in the crystal structure of a compound closely related to 1,3-Dimethyl-1H-indol-5-ol. This study utilized Hirshfeld surface analysis, DFT, and thermal analysis to characterize the compound, revealing insights into its stability and electronic properties.
Chemical Reactions Analysis
Indole derivatives have been shown to undergo a variety of chemical reactions. For instance, Cu (OAc) 2 -catalyzed reactions have been used to form N–N bonds in DMSO under O 2 atmosphere, leading to a wide variety of 1 H -indazoles .
Physical And Chemical Properties Analysis
The IUPAC name for 1,3-Dimethyl-1H-indol-5-ol is 1,3-dimethylindol-5-ol. The molecular weight is 161.2 g/mol.
Aplicaciones Científicas De Investigación
Molecular Structure and Interaction Studies
Research by Barakat et al. (2017) focused on the intermolecular interactions in the crystal structure of a compound closely related to 1,3-Dimethyl-1H-indol-5-ol. This study utilized Hirshfeld surface analysis, DFT, and thermal analysis to characterize the compound, revealing insights into its stability and electronic properties Barakat et al., 2017.
Photophysical and Electrochemical Properties
Wu et al. (2009) investigated carboxylated cyanine dyes closely related to 1,3-Dimethyl-1H-indol-5-ol for their potential in improving photoelectric conversion efficiency in dye-sensitized solar cells. The study found that co-sensitization with these dyes could significantly enhance the solar cells' performance, suggesting a promising application in renewable energy technologies Wu et al., 2009.
Biological Activity and Drug Design
Several studies have explored the biological activities of compounds structurally similar to 1,3-Dimethyl-1H-indol-5-ol. For instance, research into new pyrrole-oxindole progesterone receptor modulators for potential applications in female healthcare highlighted the significance of the indole moiety in modulating biological responses Fensome et al., 2008.
Additionally, compounds incorporating the indole structure have shown antimicrobial properties, suggesting their potential as novel antimicrobial agents. Ramadan et al. (2019) synthesized novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol, displaying moderate inhibitory activity against Candida albicans, illustrating the therapeutic potential of such compounds Ramadan et al., 2019.
Safety And Hazards
As a naturally occurring psychedelic substance, 1,3-Dimethyl-1H-indol-5-ol should be handled with care. It is intended for research use only and is not for human or veterinary use.
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dimethylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)10-4-3-8(12)5-9(7)10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHBZFHOBSCEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311504 | |
| Record name | 1,3-Dimethyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1h-indol-5-ol | |
CAS RN |
10102-95-1 | |
| Record name | 1,3-Dimethyl-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



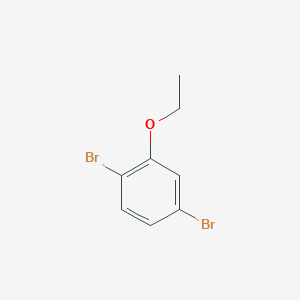
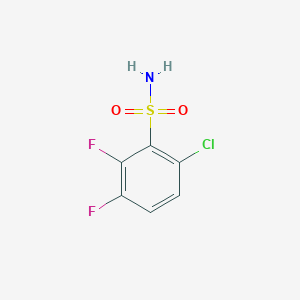
![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)
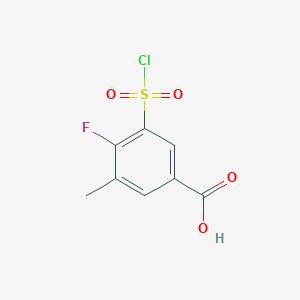
![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)
![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)
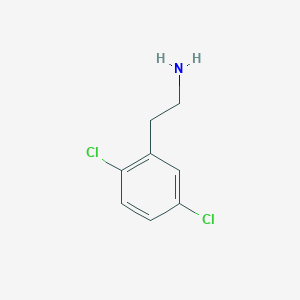

![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)
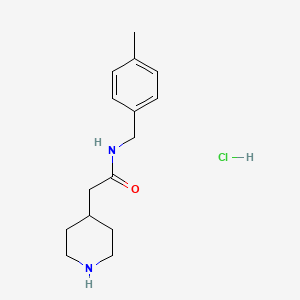
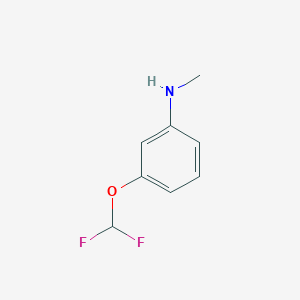
![N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422619.png)
